molecular formula C18H19NO4 B7817771 4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid

4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid

Cat. No.: B7817771
M. Wt: 313.3 g/mol
InChI Key: PGKHNKIOLGQRAX-UHFFFAOYSA-N
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Description

4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with an ethoxy group and an acetamido group.

Properties

IUPAC Name

4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-23-16-9-5-13(6-10-16)11-17(20)19-12-14-3-7-15(8-4-14)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKHNKIOLGQRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-ethoxybenzaldehyde with ammonia to form 4-ethoxybenzylamine, which is then acylated with succinic anhydride to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of 4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid may involve large-scale reactions using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions may involve replacing one functional group with another, such as replacing a hydrogen atom with a halogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may be employed in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: The compound can be used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-Ethoxybenzoic acid

  • 2-(4-Ethoxyphenyl)acetic acid

  • 4-Ethoxyphenylacetic acid

Uniqueness: 4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid is unique due to its specific molecular structure, which includes both an ethoxy group and an acetamido group

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